molecular formula C11H8Cl2N2 B1407180 6-(2,5-Dichlorophenyl)pyridin-3-amine CAS No. 1361790-84-2

6-(2,5-Dichlorophenyl)pyridin-3-amine

Cat. No.: B1407180
CAS No.: 1361790-84-2
M. Wt: 239.1 g/mol
InChI Key: CNTQSYSDICVCDW-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)pyridin-3-amine is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. It belongs to a class of arylpyridine derivatives, which are prominent scaffolds in the design and synthesis of novel bioactive molecules . The structure combines a pyridin-3-amine ring with a 2,5-dichlorophenyl group, making it a versatile intermediate for the construction of more complex chemical entities. This compound serves as a key building block in organic synthesis. Its molecular framework is commonly utilized in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, which are instrumental in creating diverse chemical libraries for biological screening . Researchers value such intermediates for exploring structure-activity relationships (SAR), particularly in the development of kinase inhibitors and other therapeutic agents . Please note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-(2,5-dichlorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-1-3-10(13)9(5-7)11-4-2-8(14)6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTQSYSDICVCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzaldehyde and 3-aminopyridine.

    Condensation Reaction: The 2,5-dichlorobenzaldehyde undergoes a condensation reaction with 3-aminopyridine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Aromatic Ring

Halogen Position Variations
  • For instance, 2,6-dichloro derivatives show weaker binding to thrombin’s S1 pocket due to less optimal halogen positioning .
  • 6-(2,6-Difluorophenyl)pyridazin-3-amine :
    Fluorine substitution at the 2,6-positions introduces electronegativity differences, lowering lipophilicity compared to chlorine. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 142.0 Ų) suggest distinct conformational flexibility relative to dichlorophenyl analogs .
Non-Halogen Substituents
  • This compound has a structural similarity score of 0.68 compared to 6-(2,5-dichlorophenyl)pyridin-3-amine .
  • 6-[(2,5-Dichlorophenyl)Thio]Pyridin-3-amine :
    Replacing the amine linkage with a thioether group introduces sulfur’s polarizability, which may enhance π-π stacking but reduce solubility. This modification is associated with altered pharmacokinetic profiles .

Core Heterocycle Modifications

Pyridine vs. Pyridazine
  • 6-(2,6-Difluorophenyl)pyridazin-3-amine: The pyridazine core (two adjacent nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to pyridine.
Thiazole Hybrids
  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine: Incorporation of a thiazole ring introduces additional hydrogen-bond acceptors and donors. This structural hybrid shows moderate activity in kinase assays but lacks the specificity of 2,5-dichlorophenyl-substituted pyridines for FXIIa .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(2,5-Dichlorophenyl)pyridin-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos. Optimization involves varying bases (e.g., t-BuONa), stoichiometry of aryl halides and amines, and reaction temperature. For example, a yield of 22% was reported using Pd(OAc)₂ with 2,6-dichloro-3-fluoropyridine and 4-fluoroaniline under reflux . Factorial design (e.g., varying catalyst loading, solvent polarity) can systematically identify optimal conditions .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • NMR : Assign peaks using ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, amine protons at δ 5.0–5.5 ppm) .
  • IR : Identify N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated m/z for C₁₁H₇Cl₂N₂: 246.00) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility varies with solvent polarity; it is moderately soluble in DMSO and methanol but poorly in water. Stability assessments should include:

  • pH-dependent degradation studies (e.g., monitor decomposition via HPLC in acidic/basic buffers).
  • Thermal stability (TGA/DSC analysis up to 200°C) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, F) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (Cl, F) deactivate the pyridine ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures for coupling. Computational modeling (DFT) can predict charge distribution and regioselectivity. For example, fluorinated analogs show reduced electron density at the amine site, slowing nucleophilic substitution .

Q. What computational strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Virtual screening : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins.
  • QSAR modeling : Correlate substituent properties (Hammett σ, logP) with activity data from analogs (e.g., trifluoromethyl derivatives in ) .
  • Reaction path search : Quantum chemical calculations (Gaussian) predict feasible synthetic routes for novel derivatives .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral assignments)?

  • Methodological Answer :

  • Reproducibility checks : Repeat reactions with controlled variables (e.g., moisture-free conditions).
  • Comparative analysis : Cross-reference spectral data with structurally similar compounds (e.g., 3-amino-2,6-dichloropyridine in ).
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex spectra .

Q. What methodologies are recommended for studying the compound’s role in catalytic cycles or reaction mechanisms?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In-situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions.
  • Isotopic labeling : Track ¹⁵N-labeled amine groups to elucidate mechanistic pathways .

Q. How can researchers optimize purification strategies for this compound and its derivatives?

  • Methodological Answer :

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • HPLC : Employ reverse-phase C18 columns for high-purity isolation, especially for polar derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,5-Dichlorophenyl)pyridin-3-amine

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